human milk oligosaccharideinfant nutritionquantitative analysis
Researchers targeting pathogen adhesion mechanisms require a consistently present HMO that provides reliable, differential experimental data, unlike secretor-dependent alternatives. 3'-Fucosyllactose (3-FL) solves this by offering universal relevance across all maternal secretor phenotypes and distinct anti-adhesive properties.
- Superior EPEC adhesion inhibition (29% reduction) compared to 2'-FL (18%), making it the compound of choice for anti-infective studies.
- Universally present in human milk at a weighted mean of 0.57 g/L, ensuring physiological relevance for infant formula R&D.
- Enables strain-specific prebiotic research, eliciting distinct transcriptomic responses in Bifidobacterium longum subsp. infantis strains.
Molecular FormulaC18H32O15
Molecular Weight488.4 g/mol
CAS No.24667-52-5
Cat. No.B15342076
⚠ Attention: For research use only. Not for human or veterinary use.
3'-Fucosyllactose (CAS 24667-52-5): Core Identification and Context for Procurement
3'-Fucosyllactose (3-FL), also designated 3-O-fucosyllactose, is a neutral trisaccharide of the human milk oligosaccharide (HMO) class [1], comprising L-fucose linked α-(1→3) to the glucose unit of lactose (Galβ1-4Glc) [2]. As the second most abundant fucosylated HMO in human milk after 2′-fucosyllactose (2′-FL), 3-FL constitutes a critical structural and functional component of the HMO repertoire, with weighted mean concentrations in pooled human milk of 0.57 g/L [3]. Biosynthesized by α1,3-fucosyltransferases (e.g., FUT7, FUT9) in the mammary gland, 3-FL is distinguished from the more prevalent 2′-FL by its unique fucose linkage, which confers distinct biological properties and receptor interactions [4].
[1] Conze, D. B., Kruger, C. L., Symonds, J. M., Lodder, R., Schönknecht, Y. B., Ho, M., … Parschat, K. (2022). Weighted analysis of 2′-fucosyllactose, 3-fucosyllactose, lacto-N-tetraose, 3′-sialyllactose, and 6′-sialyllactose concentrations in human milk. Food and Chemical Toxicology, 162, 112877. View Source
[2] Bai, J., Li, Y., Zhang, T., Wang, Z., Wang, P. G., & Li, T. (2019). Biochemical characterization of Helicobacter pylori α1–3-fucosyltransferase and its application in the synthesis of fucosylated human milk oligosaccharides. Carbohydrate Research, 480, 1–6. View Source
[3] Conze, D. B., Kruger, C. L., Symonds, J. M., Lodder, R., Schönknecht, Y. B., Ho, M., … Parschat, K. (2022). Weighted analysis of 2′-fucosyllactose, 3-fucosyllactose, lacto-N-tetraose, 3′-sialyllactose, and 6′-sialyllactose concentrations in human milk. Food and Chemical Toxicology, 162, 112877. View Source
[4] 3'-Fucosyllactose. (n.d.). In MeSH Supplementary Concept Data 2024. National Library of Medicine. View Source
Why 3'-Fucosyllactose Cannot Be Replaced by 2'-FL or Other Fucosylated HMOs
The fucosylated HMO family is not a single functional entity; subtle structural variations confer profound differences in biological activity. 3-FL and 2'-FL, despite sharing a common fucose-lactose core, differ in the anomeric linkage of fucose—α-(1→3) in 3-FL versus α-(1→2) in 2'-FL—a distinction that dictates their recognition by bacterial fucosidases [1], binding to host lectins [2], and anti-adhesive efficacy against specific pathogens [3]. Unlike 2'-FL, which is absent from the milk of non-secretor mothers (those lacking functional FUT2 gene), 3-FL is consistently present across all secretor phenotypes, ensuring its universal relevance in infant nutrition [4]. Furthermore, the gut microbiota responds to 3-FL and 2'-FL with strain-specific utilization strategies, meaning that replacement of one with the other alters the prebiotic outcome [5]. Consequently, generic substitution of 3-FL with 2'-FL or other fucosylated HMOs such as lacto-N-fucopentaose I fails to recapitulate the precise molecular and biological profile required for research and product development.
[1] Bunesova, V., Lacroix, C., & Schwab, C. (2016). Fucosyllactose and L-fucose utilization of infant Bifidobacterium longum and Bifidobacterium kashiwanohense. BMC Microbiology, 16(1), 248. View Source
[2] Khan, F., Ahmad, A., & Khan, M. I. (1988). Thermodynamic analysis of ligand binding to winged bean (Psophocarpus tetragonolobus) acidic agglutinin reveals its specificity for terminally monofucosylated H-reactive sugars. The Journal of Biological Chemistry, 263(6), 236–87. View Source
[3] Weichert, S., Jennewein, S., Hüfner, E., Weiss, C., Borkowski, J., Putze, J., & Schroten, H. (2013). Bioengineered 2'-fucosyllactose and 3-fucosyllactose inhibit the adhesion of Pseudomonas aeruginosa and enteric pathogens to human intestinal and respiratory cell lines. Nutrition Research, 33(10), 831–838. View Source
[4] Lefebvre, G., Shevlyakova, M., Charpagne, A., Marquis, J., Vogel, M., Kirstein, M., … Sprenger, N. (2022). Growth and Gastrointestinal Tolerance in Healthy Term Infants Fed Milk-Based Infant Formula Supplemented with Five Human Milk Oligosaccharides (HMOs): A Randomized Multicenter Trial. Nutrients, 14(13), 2625. View Source
[5] Zabel, B. E., Gerdes, S., Evans, K. C., Nedveck, D., Singles, S. K., Volk, B., & Budinoff, C. (2020). Strain-specific strategies of 2'-fucosyllactose, 3-fucosyllactose, and difucosyllactose assimilation by Bifidobacterium longum subsp. infantis Bi-26 and ATCC 15697. Scientific Reports, 10(1), 15919. View Source
Quantitative Differentiation of 3'-Fucosyllactose Against Closest Analogs
Differential Abundance in Human Milk: 3-FL vs. 2'-FL
3-FL is the second most abundant fucosylated HMO in human milk, but its weighted mean concentration of 0.57 g/L is approximately 4.5-fold lower than that of 2'-FL (2.58 g/L) [1]. This differential abundance, established through a comprehensive weighted meta-analysis of published HMO data, provides a quantitative benchmark for formulating infant formulas and research diets that aim to mimic physiological HMO exposure.
human milk oligosaccharideinfant nutritionquantitative analysis
Evidence Dimension
Weighted mean concentration in human milk
Target Compound Data
0.57 g/L (3-FL)
Comparator Or Baseline
2.58 g/L (2'-FL)
Quantified Difference
4.5-fold lower (0.57 vs. 2.58 g/L)
Conditions
Weighted meta-analysis of published HMO levels in human milk across diverse cohorts
Why This Matters
This quantitative benchmark informs formulation scientists on the precise inclusion levels needed for infant formulas to reflect natural human milk composition.
human milk oligosaccharideinfant nutritionquantitative analysis
[1] Conze, D. B., Kruger, C. L., Symonds, J. M., Lodder, R., Schönknecht, Y. B., Ho, M., … Parschat, K. (2022). Weighted analysis of 2′-fucosyllactose, 3-fucosyllactose, lacto-N-tetraose, 3′-sialyllactose, and 6′-sialyllactose concentrations in human milk. Food and Chemical Toxicology, 162, 112877. View Source
Pathogen Anti-Adhesion Efficacy: 3-FL vs. 2'-FL vs. No Treatment
3-FL and 2'-FL demonstrate pathogen-specific anti-adhesive activity in vitro, but with notable differences in magnitude. Against enteropathogenic E. coli (EPEC) on Caco-2 intestinal cells, 3-FL reduced adhesion by 29%, compared to 18% for 2'-FL [1]. Against P. aeruginosa on Caco-2 cells, 3-FL achieved 26% inhibition versus 17% for 2'-FL, while on A549 respiratory cells, 3-FL reduced adhesion by 23% compared to 24% for 2'-FL [2].
anti-adhesivepathogen inhibitionepithelial cell line
Evidence Dimension
Inhibition of pathogen adhesion to human epithelial cell lines
Target Compound Data
EPEC: 29% reduction; P. aeruginosa (Caco-2): 26% reduction; P. aeruginosa (A549): 23% reduction
Comparator Or Baseline
2'-FL: EPEC 18% reduction; P. aeruginosa (Caco-2) 17% reduction; P. aeruginosa (A549) 24% reduction
Quantified Difference
3-FL exhibits superior anti-EPEC activity (29% vs. 18%) and anti-P. aeruginosa activity on intestinal cells (26% vs. 17%), while showing comparable activity on respiratory cells (23% vs. 24%)
Conditions
In vitro adhesion assays using Caco-2 intestinal epithelial cells and A549 respiratory epithelial cells
Why This Matters
The pathogen-specific differential anti-adhesive profile of 3-FL supports its targeted use in anti-infective research and functional ingredient development, particularly where EPEC and intestinal Pseudomonas are of concern.
anti-adhesivepathogen inhibitionepithelial cell line
[1] Weichert, S., Jennewein, S., Hüfner, E., Weiss, C., Borkowski, J., Putze, J., & Schroten, H. (2013). Bioengineered 2'-fucosyllactose and 3-fucosyllactose inhibit the adhesion of Pseudomonas aeruginosa and enteric pathogens to human intestinal and respiratory cell lines. Nutrition Research, 33(10), 831–838. View Source
[2] Weichert, S., Jennewein, S., Hüfner, E., Weiss, C., Borkowski, J., Putze, J., & Schroten, H. (2013). Bioengineered 2'-fucosyllactose and 3-fucosyllactose inhibit the adhesion of Pseudomonas aeruginosa and enteric pathogens to human intestinal and respiratory cell lines. Nutrition Research, 33(10), 831–838. View Source
Lectin Binding and Steric Hindrance: 3-FL vs. 2'-FL and LNFP I
3-FL displays a fundamentally different lectin-binding profile compared to 2'-FL and lacto-N-fucopentaose I (LNFP I). Using winged bean agglutinin II, 2'-FL exhibits 146-fold stronger affinity over lactose, while 3-FL is entirely inactive [1]. LNFP I, despite possessing an α1→3 fucose linkage, shows 14-fold lower affinity than 2'-FL [2]. This inactivity is attributed to steric hindrance caused by the α1→3 fucose substitution on the glucose residue, which blocks access to the lectin binding site [3].
2'-FL: 146-fold stronger than lactose; LNFP I: 14-fold lower than 2'-FL
Quantified Difference
3-FL is functionally null in this assay, while 2'-FL is a potent ligand and LNFP I exhibits reduced binding.
Conditions
Thermodynamic analysis of ligand binding to winged bean (Psophocarpus tetragonolobus) acidic agglutinin
Why This Matters
The lack of lectin binding for 3-FL, contrasted with the high affinity of 2'-FL, underscores its distinct glycan recognition profile, which is critical for studies of host-microbe interactions and receptor-mediated signaling.
[1] Khan, F., Ahmad, A., & Khan, M. I. (1988). Thermodynamic analysis of ligand binding to winged bean (Psophocarpus tetragonolobus) acidic agglutinin reveals its specificity for terminally monofucosylated H-reactive sugars. The Journal of Biological Chemistry, 263(6), 236–87. View Source
[2] Khan, F., Ahmad, A., & Khan, M. I. (1988). Thermodynamic analysis of ligand binding to winged bean (Psophocarpus tetragonolobus) acidic agglutinin reveals its specificity for terminally monofucosylated H-reactive sugars. The Journal of Biological Chemistry, 263(6), 236–87. View Source
[3] Khan, F., Ahmad, A., & Khan, M. I. (1988). Thermodynamic analysis of ligand binding to winged bean (Psophocarpus tetragonolobus) acidic agglutinin reveals its specificity for terminally monofucosylated H-reactive sugars. The Journal of Biological Chemistry, 263(6), 236–87. View Source
Strain-Specific Gut Microbiota Utilization: 3-FL vs. 2'-FL vs. DFL
Bifidobacterium longum subsp. infantis strains exhibit distinct growth and transcriptional responses to 3-FL, 2'-FL, and difucosyllactose (DFL). In a direct comparative study, both B. longum subsp. infantis Bi-26 and ATCC 15697 utilized all three fucosyllactoses, but with strain-specific strategies in terms of growth kinetics and gene expression [1]. Additionally, B. kashiwanohense strains were shown to grow on both 2'-FL and 3-FL, but unlike B. longum, they accumulated free L-fucose in the supernatant rather than fully metabolizing it [2]. This indicates that 3-FL and 2'-FL are not interchangeable prebiotics, as they elicit species- and strain-specific metabolic outcomes.
3-FL supports growth of B. longum subsp. infantis Bi-26, ATCC 15697, and B. kashiwanohense
Comparator Or Baseline
2'-FL and DFL also support growth of these strains, but with differing transcriptomic profiles and metabolite accumulation (e.g., L-fucose accumulation for B. kashiwanohense on 3-FL vs. 2'-FL)
Quantified Difference
Qualitative and quantitative differences in gene expression and metabolite profiles; no growth on 3-FL observed for some Bifidobacterium strains in other studies (e.g., piglet model) [3].
Conditions
In vitro growth assays with pure fucosyllactose substrates; transcriptomic and metabolomic analysis
Why This Matters
Strain-specific utilization of 3-FL underscores the need for precise ingredient selection in synbiotic formulations and gut microbiome research, where the choice of HMO can dictate which beneficial microbes are enriched.
[1] Zabel, B. E., Gerdes, S., Evans, K. C., Nedveck, D., Singles, S. K., Volk, B., & Budinoff, C. (2020). Strain-specific strategies of 2'-fucosyllactose, 3-fucosyllactose, and difucosyllactose assimilation by Bifidobacterium longum subsp. infantis Bi-26 and ATCC 15697. Scientific Reports, 10(1), 15919. View Source
[2] Bunesova, V., Lacroix, C., & Schwab, C. (2016). Fucosyllactose and L-fucose utilization of infant Bifidobacterium longum and Bifidobacterium kashiwanohense. BMC Microbiology, 16(1), 248. View Source
[3] Conze, D. B., Kruger, C. L., Symonds, J. M., Lodder, R., Schönknecht, Y. B., Ho, M., … Parschat, K. (2022). Weighted analysis of 2′-fucosyllactose, 3-fucosyllactose, lacto-N-tetraose, 3′-sialyllactose, and 6′-sialyllactose concentrations in human milk. Food and Chemical Toxicology, 162, 112877. View Source
Safety and Tolerability in Neonatal Model: 3-FL vs. FOS
In a 21-day neonatal piglet study, 3-FL was evaluated at doses up to 494 mg/kg/day and compared directly to fructooligosaccharide (FOS), a common prebiotic reference. 3-FL did not produce any adverse differences in growth, food intake, clinical observations, or pathology, demonstrating a safety profile comparable to FOS at these doses [1]. Notably, gut microbiota analysis revealed distinct compositional shifts: 3-FL consumption was associated with the absence of Bifidobacterium species (unexpected in piglets) and enrichment of Blautia, Prevotellamassilia, and Lachnospiraceae, whereas FOS did not produce this specific profile [2]. This demonstrates that 3-FL is not only safe but also elicits a unique prebiotic signature distinct from FOS.
toxicologyneonatal safetyprebiotic comparison
Evidence Dimension
Safety, growth, and gut microbiota modulation in neonatal piglets
Target Compound Data
3-FL (up to 494 mg/kg/day): No adverse effects; enrichment of Blautia, Prevotellamassilia, Lachnospiraceae
Comparator Or Baseline
FOS (up to 496 mg/kg/day): No adverse effects; distinct gut microbiota changes
Quantified Difference
Both compounds were safe, but 3-FL induced a unique gut microbiota profile distinct from that of FOS.
Conditions
21-day feeding trial in farm piglets starting at postnatal day 2
Why This Matters
This head-to-head safety and microbiota study provides robust evidence for the safe use of 3-FL in infant nutrition and validates its differentiated prebiotic action compared to established alternatives like FOS.
toxicologyneonatal safetyprebiotic comparison
[1] Conze, D. B., Kruger, C. L., Symonds, J. M., Lodder, R., Schönknecht, Y. B., Ho, M., … Parschat, K. (2022). Weighted analysis of 2′-fucosyllactose, 3-fucosyllactose, lacto-N-tetraose, 3′-sialyllactose, and 6′-sialyllactose concentrations in human milk. Food and Chemical Toxicology, 162, 112877. View Source
[2] Conze, D. B., Kruger, C. L., Symonds, J. M., Lodder, R., Schönknecht, Y. B., Ho, M., … Parschat, K. (2022). Weighted analysis of 2′-fucosyllactose, 3-fucosyllactose, lacto-N-tetraose, 3′-sialyllactose, and 6′-sialyllactose concentrations in human milk. Food and Chemical Toxicology, 162, 112877. View Source
Analytical Quantification in Complex Matrices: 3-FL and 2'-FL via qNMR
A validated quantitative NMR (qNMR) method was developed for the simultaneous determination of 3-FL and 2'-FL in complex food matrices. The method achieved limits of quantification (LOQ) of 0.15 mg/mL for 3-FL and 0.10 mg/mL for 2'-FL, with precision (RSD% 0.5–1.9) and recovery (90.5–106.6%) [1]. This demonstrates that 3-FL and 2'-FL can be accurately quantified even in the presence of interfering matrix components, but the method's performance metrics differ slightly between the two analytes.
3-FL has a 50% higher LOQ (0.15 vs. 0.10 mg/mL) in this qNMR method.
Conditions
qNMR analysis of dairy-based food matrices using a Global Spectrum Deconvolution algorithm
Why This Matters
For quality control and regulatory compliance, the specific analytical performance metrics for 3-FL inform method selection and validation requirements in product development and batch release testing.
analytical chemistryqNMRfood matrix
[1] Jiang, Y., Zhang, Y., Wang, Z., Li, T., & Wang, P. G. (2025). Quantitative nuclear magnetic analysis of human milk oligosaccharides 2′-fucosyllactose and 3-fucosyllactose in complicated food matrices. Food Chemistry, 473, 142821. View Source
Optimal Application Scenarios for 3'-Fucosyllactose (CAS 24667-52-5) Based on Verified Evidence
Formulating Infant Formula to Match Physiological 3-FL Levels
Based on the weighted mean concentration of 0.57 g/L for 3-FL in human milk [1], infant formula manufacturers should target this level when designing products intended to reflect the natural HMO profile. This is particularly critical given that 3-FL is consistently present across all maternal secretor phenotypes, unlike 2'-FL [2]. A randomized controlled trial demonstrated that a formula containing 3-FL at 5.75 g/L total HMOs (including 2'-FL, 3-FL, LNT, 3'-SL, 6'-SL) supported normal growth and gastrointestinal tolerance, providing clinical validation for inclusion [3].
Anti-Adhesive Research Targeting Enteropathogenic E. coli (EPEC) and Pseudomonas aeruginosa
3-FL should be prioritized for in vitro and in vivo studies investigating inhibition of EPEC adhesion to intestinal epithelium, where it demonstrated superior efficacy (29% reduction) compared to 2'-FL (18% reduction) [1]. Similarly, for studies targeting intestinal Pseudomonas aeruginosa adhesion, 3-FL offers enhanced inhibition (26%) over 2'-FL (17%) [2]. This differential anti-adhesive profile makes 3-FL a compound of choice for developing targeted anti-infective strategies against these specific pathogens.
Gut Microbiome Studies Requiring Strain-Specific Prebiotic Effects
Researchers investigating the prebiotic modulation of Bifidobacterium longum subsp. infantis strains should incorporate 3-FL to observe strain-specific growth and metabolic outcomes, as demonstrated by the distinct transcriptomic responses of Bi-26 and ATCC 15697 to 3-FL versus 2'-FL and DFL [1]. Additionally, studies on Bifidobacterium kashiwanohense should utilize 3-FL to probe its unique fucose accumulation phenotype, which is not observed with 2'-FL [2].
For experiments aimed at dissecting the structural determinants of lectin recognition, 3-FL serves as an essential negative control. Its complete lack of binding to winged bean agglutinin II, in stark contrast to the high affinity of 2'-FL (146-fold over lactose), provides a clear experimental tool for probing the role of the α1→3 fucose linkage in steric hindrance and binding site accessibility [1].
[1] Conze, D. B., Kruger, C. L., Symonds, J. M., Lodder, R., Schönknecht, Y. B., Ho, M., … Parschat, K. (2022). Weighted analysis of 2′-fucosyllactose, 3-fucosyllactose, lacto-N-tetraose, 3′-sialyllactose, and 6′-sialyllactose concentrations in human milk. Food and Chemical Toxicology, 162, 112877. View Source
[2] Lefebvre, G., Shevlyakova, M., Charpagne, A., Marquis, J., Vogel, M., Kirstein, M., … Sprenger, N. (2022). Growth and Gastrointestinal Tolerance in Healthy Term Infants Fed Milk-Based Infant Formula Supplemented with Five Human Milk Oligosaccharides (HMOs): A Randomized Multicenter Trial. Nutrients, 14(13), 2625. View Source
[3] Lefebvre, G., Shevlyakova, M., Charpagne, A., Marquis, J., Vogel, M., Kirstein, M., … Sprenger, N. (2022). Growth and Gastrointestinal Tolerance in Healthy Term Infants Fed Milk-Based Infant Formula Supplemented with Five Human Milk Oligosaccharides (HMOs): A Randomized Multicenter Trial. Nutrients, 14(13), 2625. View Source
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